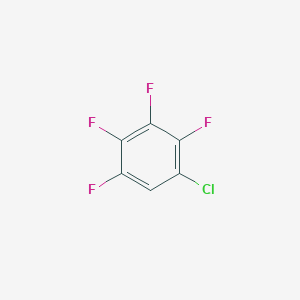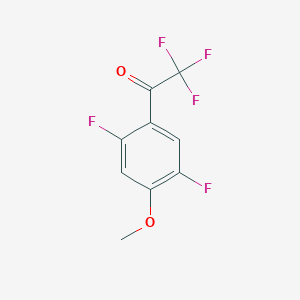![molecular formula C12H28N2S2 B14756176 N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) CAS No. 1189-26-0](/img/structure/B14756176.png)
N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) is an organic compound characterized by the presence of disulfide bonds and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) typically involves the reaction of propan-1-amine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) involves the interaction of its disulfide bonds and amine groups with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the redox state of the cellular environment. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, affecting the structure and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Disulfanediyldi(ethane-2,1-diyl)]di(propan-1-amine)
- N,N’-[Disulfanediyldi(butane-2,1-diyl)]di(propan-1-amine)
Uniqueness
N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) is unique due to its specific chain length and the presence of both disulfide bonds and amine groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
1189-26-0 |
|---|---|
Fórmula molecular |
C12H28N2S2 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
N-propyl-2-[1-(propylamino)propan-2-yldisulfanyl]propan-1-amine |
InChI |
InChI=1S/C12H28N2S2/c1-5-7-13-9-11(3)15-16-12(4)10-14-8-6-2/h11-14H,5-10H2,1-4H3 |
Clave InChI |
YPJRSVIQGDLODI-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC(C)SSC(C)CNCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


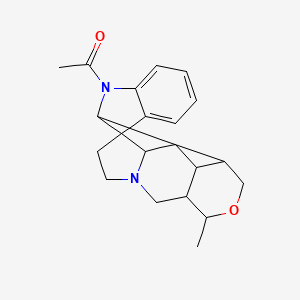
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
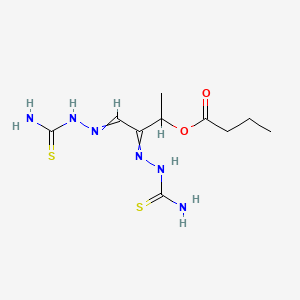
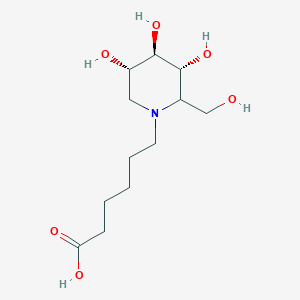
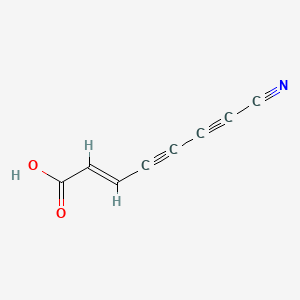
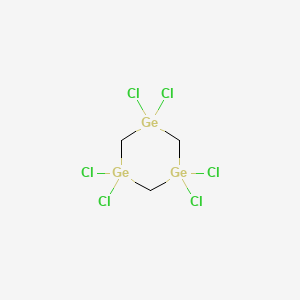
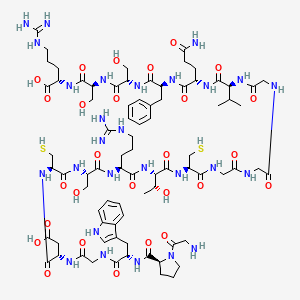
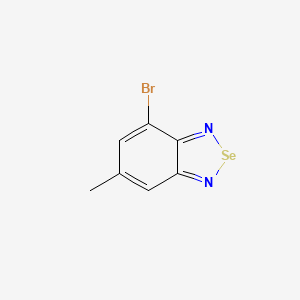
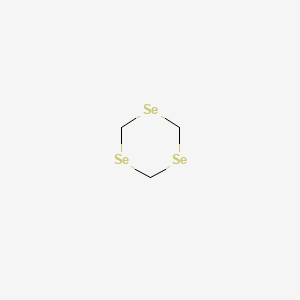
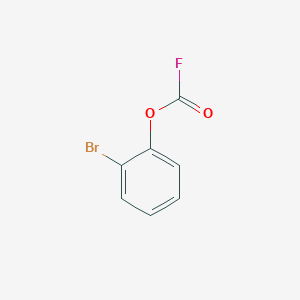
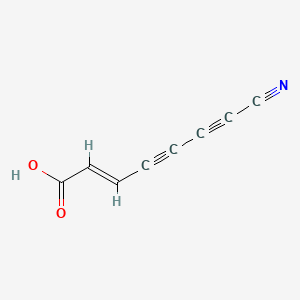
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
